Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a cyclopentylmethyl thiol with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carboxylate
- Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(methyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C19H19F3N2O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 2-(cyclopentylmethylsulfanyl)-6-oxo-1-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19F3N2O3S/c1-27-17(26)15-10-23-18(28-11-12-4-2-3-5-12)24(16(15)25)14-8-6-13(7-9-14)19(20,21)22/h6-10,12H,2-5,11H2,1H3 |
InChI Key |
IWVLXPLUFIGXBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N(C1=O)C2=CC=C(C=C2)C(F)(F)F)SCC3CCCC3 |
Origin of Product |
United States |
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